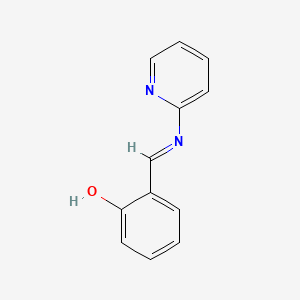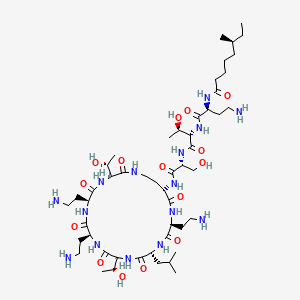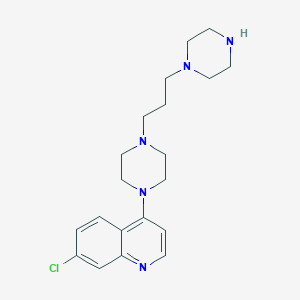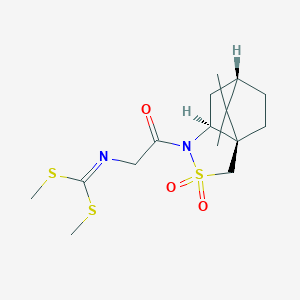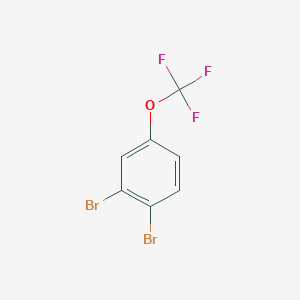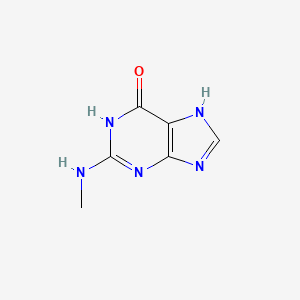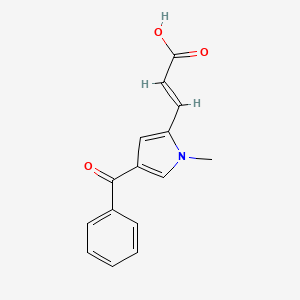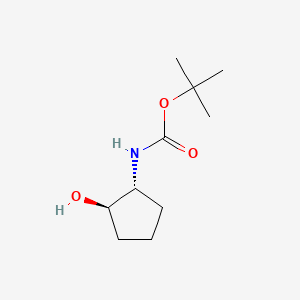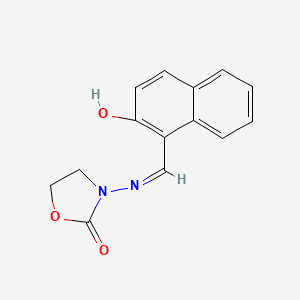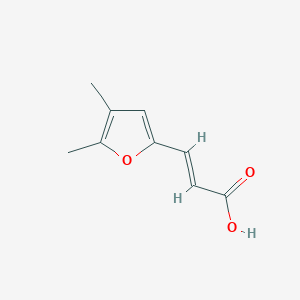![molecular formula C₁₅H₁₆O₅ B1148276 (3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one CAS No. 53275-53-9](/img/structure/B1148276.png)
(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound's synthesis involves various chemical reactions, starting from precursors like 1-Oxo-spiro[4.4]nonan-6-ol through processes such as Grignard reactions and cyclization in dimethyl sulfoxide, achieving structures related to the Ginkgolides (Weinges et al., 1971). Enzymatic synthesis using biobased materials like 2,5-bis(hydroxymethyl)furan demonstrates the creation of polyesters with significant molecular weights, indicating a novel approach to polymer creation from biobased diols (Jiang et al., 2014).
Molecular Structure Analysis
Crystal structure determinations contribute to understanding the compound's molecular geometry, showcasing its chiral nature with two chiral centers and existing in a racemic mixture. This structure elucidates the vinylogous acid group's presence with an E configuration at the double bond, highlighting the compound's complex stereochemistry (Peifer et al., 2007).
Chemical Reactions and Properties
Various chemical reactions, such as Pd/C-catalyzed cyclization/isomerization, enable the formation of 2-aroyl-3-vinyl benzo[b]furans, demonstrating the compound's versatility in synthesizing furan derivatives under mild conditions (Hu et al., 2010). Electrophilic substitution reactions and hydrogenations further illustrate the compound's reactivity, allowing transformations into different derivatives, indicating a wide range of chemical behaviors (Horaguchi et al., 1980).
Aplicaciones Científicas De Investigación
Chiral Building Blocks in Organic Synthesis
Cyclopenta[b]furan derivatives, such as the compound , are primarily utilized as chiral building blocks in organic synthesis. Their synthesis and manipulation provide a pathway to complex molecular structures used in various applications, including medicinal chemistry and material science. Gimazetdinov et al. (2016) investigated the hydroxymethylation of bicyclic allylsilane, leading to the formation of (3aS,4S,6aR)-4-(hydroxymethyl)-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-one, a compound closely related to the one . Their work emphasizes the structural complexity and the synthetic utility of these compounds in constructing intricate cyclopentanoids (Gimazetdinov et al., 2016).
Enantioselective Synthesis
These compounds also play a crucial role in the enantioselective synthesis, which is crucial for creating substances with specific desired properties, particularly in the pharmaceutical industry. Zanoni et al. (2006) described a novel enantioselective synthesis approach to hydroxylactone (3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one, demonstrating the precise control over the absolute and relative configuration of the stereocenters, essential for the desired biological activity of the synthesized molecules (Zanoni et al., 2006).
Synthesis of Biobased Polyesters
Additionally, derivatives of cyclopenta[b]furan have been utilized in the synthesis of biobased materials. Jiang et al. (2014) described the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, resulting in novel biobased furan polyesters. These materials are of significant interest due to their potential as sustainable and eco-friendly alternatives to conventional petroleum-based polymers (Jiang et al., 2014).
Catalytic Reduction in Biorefinery
In the context of biorefinery, the catalytic reduction of furanic compounds, including those related to cyclopenta[b]furan derivatives, is a critical process. Nakagawa et al. (2013) studied the catalytic reduction of biomass-derived furanic compounds with hydrogen, highlighting the versatility of these reactions in producing a variety of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan (Nakagawa et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are indicated by the GHS07 symbol, which signifies that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
[(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRRYUZUDKVCOO-RVMXOQNASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI)](/img/structure/B1148196.png)
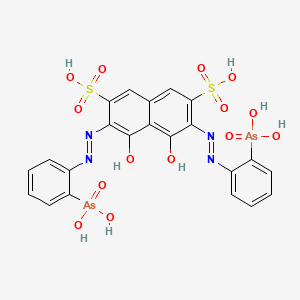
![5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1148200.png)
